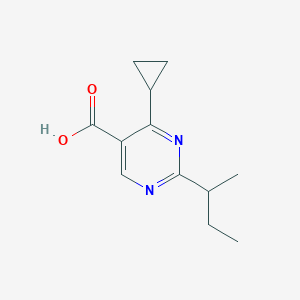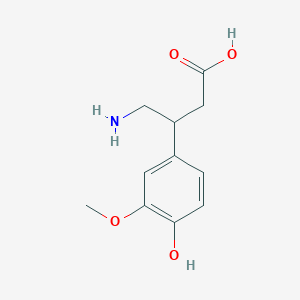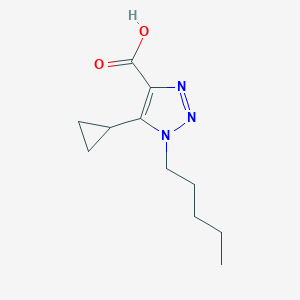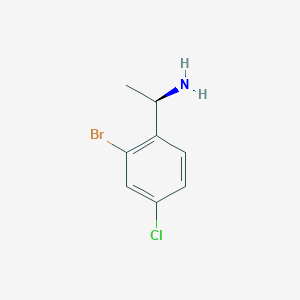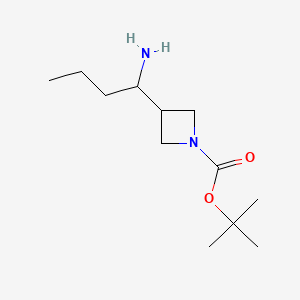![molecular formula C9H7NO B13541476 3-[(2S)-Oxiran-2-yl]benzonitrile CAS No. 728905-58-6](/img/structure/B13541476.png)
3-[(2S)-Oxiran-2-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2S)-Oxiran-2-yl]benzonitrile is an organic compound that features an oxirane (epoxide) ring attached to a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-Oxiran-2-yl]benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . The oxirane ring can be introduced through an epoxidation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of green chemistry approaches, such as the use of ionic liquids as solvents and catalysts to promote the reaction and simplify the separation process . This method not only enhances the yield but also reduces the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2S)-Oxiran-2-yl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include diols or other oxygenated derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.
Scientific Research Applications
3-[(2S)-Oxiran-2-yl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-[(2S)-Oxiran-2-yl]benzonitrile involves its interaction with molecular targets through its reactive functional groups. The oxirane ring can form covalent bonds with nucleophilic sites on biomolecules, while the nitrile group can participate in various chemical transformations. These interactions can modulate biological pathways and lead to specific effects depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.
Epoxybenzene: Contains an epoxide ring attached to a benzene ring.
Phenylacetonitrile: Features a nitrile group attached to a phenyl group via a methylene bridge.
Uniqueness
3-[(2S)-Oxiran-2-yl]benzonitrile is unique due to the presence of both an oxirane ring and a benzonitrile group in its structure. This combination of functional groups allows it to participate in a diverse array of chemical reactions and makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
728905-58-6 |
|---|---|
Molecular Formula |
C9H7NO |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
3-[(2S)-oxiran-2-yl]benzonitrile |
InChI |
InChI=1S/C9H7NO/c10-5-7-2-1-3-8(4-7)9-6-11-9/h1-4,9H,6H2/t9-/m1/s1 |
InChI Key |
CIERCXRPGAPJGE-SECBINFHSA-N |
Isomeric SMILES |
C1[C@@H](O1)C2=CC=CC(=C2)C#N |
Canonical SMILES |
C1C(O1)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


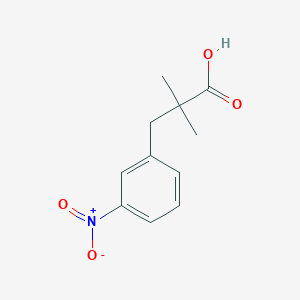



![Methyl 2-[(4-bromo-2-methylphenyl)amino]propanoate](/img/structure/B13541412.png)
